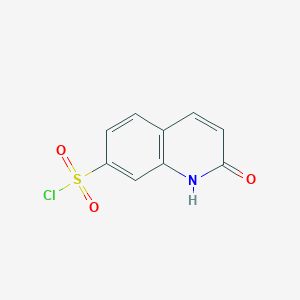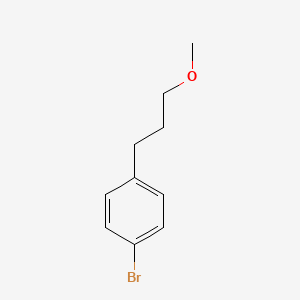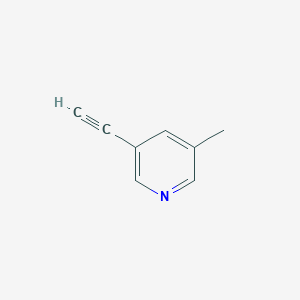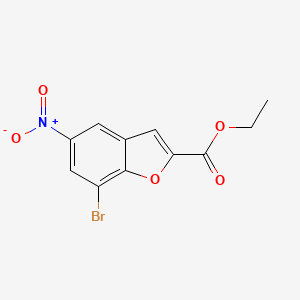
2-オキソ-1,2-ジヒドロキノリン-7-スルホニルクロリド
概要
説明
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is an essential compound that has been used in various scientific experiments due to its unique properties.
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydroquinoline derivatives has been reported in several studies. For instance, the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was synthesized using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2 (1 H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .Molecular Structure Analysis
The molecular structure of 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride has been analyzed in various studies. The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu (II) and Ni (II) ions have been studied . The composition and structure of the complexes have been found dependent on the nature of the metal and acid residue .Chemical Reactions Analysis
The 4-hydroxy-2-quinolones, which are related to 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride, have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride have been analyzed in various studies. The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu (II) and Ni (II) ions have been studied . The composition and structure of the complexes have been found dependent on the nature of the metal and acid residue .科学的研究の応用
QSARモデリング
2-オキソ-1,2-ジヒドロキノリン化合物を含むキノリン誘導体は、量的構造活性相関(QSAR)モデリングで使用されます。これは、機械学習回帰手法を使用して、ABCB1などの特定の標的に対するこれらの化合物の阻害活性を記述および予測するための数学的モデルの開発を伴います .
創薬
これらの化合物は、創薬において複数の結合点を持つ新規スクリーニング化合物として役立ちます。これらは、生物学的標的との相互作用を強化するために改変できる汎用性の高いケモタイプを提供します .
分子ドッキング研究
分子ドッキング研究は、2-オキソ-1,2-ジヒドロキノリン誘導体を使用して、化合物が標的タンパク質とどのように相互作用するかを予測します。これは、新規薬剤の設計とそのメカニズムの理解において重要です .
錯体の合成
2-オキソ-1,2-ジヒドロキノリンの縮合生成物は、材料科学や触媒など、さまざまな分野で潜在的な用途を持つ錯体を合成するために使用されます .
酵素の阻害
2-オキソ-1,2-ジヒドロキノリンの新規誘導体は、アルツハイマー病などの疾患の治療に重要なアセチルコリンエステラーゼなどの酵素に対する強力な阻害剤として評価されています .
分析化学
これらの化合物は、酵素活性を測定するための高感度ガスクロマトグラフィー技術の開発に使用されており、分析化学における有用性を示しています .
作用機序
Target of Action
The primary target of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is the acetylcholinesterase enzyme (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Mode of Action
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride acts as a potent inhibitor of the AChE enzyme . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This leads to an increase in the level of acetylcholine in the synaptic cleft, enhancing the conductivity of nerve impulses .
Biochemical Pathways
The inhibition of AChE by 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, the compound increases the level of acetylcholine in the synaptic cleft, enhancing nerve impulse transmission .
Pharmacokinetics
Its potency in inhibiting ache suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE by 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride leads to an increase in the level of acetylcholine in the synaptic cleft . This enhances the conductivity of nerve impulses, which can help counteract the cognitive and memory reduction observed in conditions like Alzheimer’s disease .
Safety and Hazards
The safety data sheet for 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention in case of ingestion, skin contact, inhalation, or eye contact .
将来の方向性
One such radiotracer, 11 C-NE40 (2-oxo-7-[11 C]methoxy-8butyloxy-1,2-dihydroquinoline-3-carboxylic acid cyclohexylamide), has been characterized extensively in healthy mice, rats, and rhesus monkeys, whereby it was shown to readily cross the BBB and bind to CB2R with high affinity and specificity . This suggests potential future directions for the use of 2-oxo-1,2-dihydroquinoline-7-sulfonyl chloride in neuroinflammation PET imaging .
生化学分析
Biochemical Properties
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The interaction between 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to an increase in acetylcholine levels, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Cellular Effects
The effects of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride can alter the expression of genes involved in the cholinergic signaling pathway, leading to enhanced neurotransmission . Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride involves several key interactions at the molecular level. The compound exerts its effects through the binding interactions with biomolecules, particularly enzymes. For example, the binding of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride to acetylcholinesterase involves an addition-elimination mechanism, where the sulfonyl chloride group reacts with the active site of the enzyme . This reaction leads to the formation of a covalent bond between the compound and the enzyme, resulting in the inhibition of enzyme activity. Additionally, 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain. At high doses, 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the excessive inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of cholinergic receptors.
Metabolic Pathways
2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is involved in several metabolic pathways, particularly those related to the metabolism of neurotransmitters. The compound interacts with enzymes such as acetylcholinesterase, which plays a key role in the hydrolysis of acetylcholine. By inhibiting this enzyme, 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride can alter the metabolic flux and levels of acetylcholine within the cell. Additionally, the compound may interact with other enzymes and cofactors involved in the biosynthesis and degradation of neurotransmitters.
Transport and Distribution
The transport and distribution of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride is an important factor that affects its activity and function. The compound has been observed to localize to specific compartments within the cell, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 2-Oxo-1,2-dihydroquinoline-7-sulfonyl chloride can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-oxo-1H-quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXOYFQFUHJRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245790 | |
| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1116135-36-4 | |
| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116135-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-2-oxo-7-quinolinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxo-1,2-dihydro-quinoline-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)








![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)


